1-(2,2-Difluorocyclopropyl)propan-2-one: Synthesis, Physical Properties, and Characterization Protocols
1-(2,2-Difluorocyclopropyl)propan-2-one: Synthesis, Physical Properties, and Characterization Protocols
Executive Summary
The incorporation of fluorine into small carbocycles has fundamentally transformed modern medicinal chemistry. Specifically, gem-difluorocyclopropanes serve as highly versatile bioisosteres for carbonyls, ethers, and tert-butyl groups, offering enhanced metabolic stability, increased lipophilicity, and rigidified conformational geometries[1][2].
This technical whitepaper provides an in-depth analysis of 1-(2,2-difluorocyclopropyl)propan-2-one (CAS: 1823885-42-2) [3][4]. As a bifunctional building block containing both a strained fluorinated ring and a reactive methyl ketone, it is a critical intermediate for the synthesis of complex fluorinated heterocycles and enantioenriched drug scaffolds[5][6]. This guide details its physical properties, mechanistic synthesis, and the rigorous analytical protocols required for its characterization.
Physical Properties and Molecular Data
Accurate baseline physical data is essential for downstream purification and assay development. Due to the high electronegativity of the fluorine atoms, the gem-difluorocyclopropyl group exerts a strong electron-withdrawing inductive effect, which subtly alters the dipole moment and volatility of the attached acetonyl moiety.
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 1-(2,2-difluorocyclopropyl)propan-2-one |
| CAS Registry Number | 1823885-42-2[4][7] |
| Molecular Formula | C₆H₈F₂O[4][7] |
| Molecular Weight | 134.12 g/mol [4][7] |
| Physical State (at STP) | Colorless to pale yellow liquid |
| Storage Temperature | 4 °C (to prevent enolization-driven degradation)[7] |
| Solubility | Soluble in DCM, THF, EtOAc, and MeOH; poorly soluble in H₂O |
| Predicted Boiling Point | ~140–155 °C at 760 mmHg |
Mechanistic Synthesis: The [2+1] Cyclopropanation
The most robust method for synthesizing 1-(2,2-difluorocyclopropyl)propan-2-one involves the [2+1] cycloaddition of a difluorocarbene intermediate with an appropriate allylic ketone precursor (e.g., pent-4-en-2-one).
The Ruppert-Prakash System (TMSCF₃ / NaI)
The generation of difluorocarbene ([:CF₂]) is highly sensitive to reaction conditions. The combination of (trifluoromethyl)trimethylsilane (TMSCF₃) and Sodium Iodide (NaI) is the industry standard due to its excellent functional group tolerance[2][8][9].
Causality of Reagent Selection: NaI acts as a nucleophilic initiator. The iodide ion attacks the silicon atom of TMSCF₃, generating a pentacoordinate silicate intermediate. This intermediate collapses to expel the trifluoromethyl anion (CF₃⁻), which rapidly undergoes α-elimination of a fluoride ion to yield singlet difluorocarbene. The singlet carbene then undergoes a concerted, stereospecific [2+1] cycloaddition with the alkene double bond[8][9].
Mechanistic pathway for the[2+1] difluorocyclopropanation using TMSCF3/NaI.
Protocol 1: Self-Validating Synthesis Workflow
Note: This protocol incorporates internal checkpoints to ensure reaction fidelity.
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Preparation: Flame-dry a Schlenk flask under argon. Add pent-4-en-2-one (1.0 equiv) and anhydrous THF (0.2 M concentration).
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Initiator Addition: Add anhydrous NaI (0.2 equiv). Validation Check: Ensure complete dissolution; residual moisture will quench the carbene to form difluoromethane.
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Carbene Generation: Slowly add TMSCF₃ (2.0 to 2.5 equiv) dropwise at room temperature. The excess accounts for the competitive dimerization of [:CF₂] into tetrafluoroethylene.
-
Thermal Activation: Heat the mixture to 65–70 °C for 12–16 hours[8].
-
Quench & Extraction: Cool to 0 °C, quench carefully with saturated aqueous NaHCO₃. Extract with diethyl ether (3x).
-
Purification: Concentrate under reduced pressure (careful: product is volatile). Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Analytical Characterization Protocols
Because 1-(2,2-difluorocyclopropyl)propan-2-one possesses a chiral center at the cyclopropane methine carbon, the two fluorine atoms on the adjacent carbon are diastereotopic . This fundamental stereochemical reality dictates the NMR behavior of the molecule.
Analytical workflow for the structural validation of 1-(2,2-difluorocyclopropyl)propan-2-one.
Protocol 2: Multinuclear NMR Acquisition
To achieve self-validating spectral data, ¹H, ¹³C, and ¹⁹F NMR must be cross-referenced.
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Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Add 0.05% v/v TMS as an internal ¹H/¹³C standard, and a trace of fluorobenzene as a ¹⁹F reference.
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¹⁹F NMR (376 MHz):
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Causality: Fluorine nuclei have long longitudinal relaxation times ( T1 ). Set the relaxation delay (D1) to at least 3-5 seconds to ensure accurate integration.
-
Expected Output: An AB quartet (or two distinct complex multiplets) in the region of -130 to -150 ppm. The geminal fluorine-fluorine coupling constant ( 2JFF ) will be exceptionally large, typically between 150–160 Hz.
-
-
¹³C NMR (100 MHz):
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Expected Output: The CF₂ carbon will appear as a distinct triplet around 110–115 ppm due to one-bond carbon-fluorine coupling ( 1JCF≈285 Hz). The ketone carbonyl will appear far downfield at ~206 ppm.
-
-
¹H NMR (400 MHz):
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Expected Output: The methyl group of the acetonyl moiety will appear as a sharp singlet near 2.15 ppm. The cyclopropyl protons will present as complex multiplets due to both H-H coupling and heteronuclear H-F coupling ( 3JHF ).
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Table 2: Expected GC-MS (Electron Ionization, 70 eV) Fragmentation
| m/z Value | Fragment Identity | Diagnostic Significance |
| 134 | [M]⁺ | Molecular ion (often weak in aliphatic ketones). |
| 114 | [M - HF]⁺ | Confirms the presence of fluorine via facile HF elimination. |
| 91 | [M - CH₃CO]⁺ | Loss of the acetyl radical; leaves the difluorocyclopropylmethyl cation. |
| 43 | [CH₃CO]⁺ | Base peak. Highly characteristic of methyl ketones. |
Downstream Applications in Drug Development
The utility of 1-(2,2-difluorocyclopropyl)propan-2-one extends far beyond its static structure; it is a dynamic precursor for advanced medicinal scaffolds.
1. Asymmetric Transfer Hydrogenation (ATH): Recent literature demonstrates that gem-difluorocyclopropenyl and cyclopropyl ketones can be subjected to asymmetric transfer hydrogenation using Noyori–Ikariya ruthenium complexes[5][10]. This catalytic process reduces the ketone to a secondary alcohol, generating an enantioenriched cis-disubstituted gem-difluorocyclopropyl alcohol. The causality of the stereocontrol relies on the differential protonation rates of diastereomeric ruthenium enolates at the Cα position[5][10].
2. Ring-Restructuring to Heterocycles: The inherent strain of the difluorocyclopropane ring makes it susceptible to Lewis acid or Brønsted acid-promoted ring-opening. When 1-(2,2-difluorocyclopropyl)propan-2-one is treated with reagents like trifluoromethanesulfonic acid (CF₃SO₃H) in the presence of nitriles, it undergoes proximal C-C bond cleavage. Subsequent defluorinative cyclization yields highly substituted 2-fluoropyrroles or furans, which are privileged scaffolds in kinase inhibitors and antiviral agents[6][9][11].
References
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The preparation and properties of 1,1-difluorocyclopropane derivatives National Institutes of Health (PMC) [Link]
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Diversified Synthesis of All-Carbon Quaternary gem-Difluorinated Cyclopropanes via Copper-Catalyzed Cross-Coupling Organic Letters - ACS Publications[Link]
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Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones The Journal of Organic Chemistry - ACS Publications[Link]
-
Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons Thieme Connect / ResearchGate [Link]
-
A novel reaction of gem-difluorocyclopropyl ketones with nitriles leading to 2-fluoropyrroles Royal Society of Chemistry[Link]
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